molecular formula C13H17BrFN B596387 N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine CAS No. 1355247-90-3

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Cat. No.: B596387
CAS No.: 1355247-90-3
M. Wt: 286.188
InChI Key: NTTGPCDQIIJRPP-UHFFFAOYSA-N
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Description

N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine (CAS 1355247-90-3) is a chemical building block with a molecular weight of 286.18 and the formula C13H17BrFN . Its structure, featuring a bromo-fluorobenzyl group attached to a cyclohexanamine core, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is primarily used in the research and development of novel bioactive molecules. The presence of halogen substituents (bromo and fluoro) and an amine functional group allows for further chemical modifications, making it a versatile precursor for constructing more complex structures. Researchers can employ this compound in cross-coupling reactions, amide bond formations, and as a scaffold for generating compound libraries. It is strictly for research applications such as in vitro testing and laboratory-scale synthesis. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTGPCDQIIJRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742795
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-82-4
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Fluorinated Precursors

A plausible route involves brominating a pre-fluorinated phenyl intermediate. For example, 2-fluoro-6-methylphenol could undergo bromination at the methyl group’s ortho position using liquid bromine in acetic acid, analogous to the toluic acid bromination method described in the synthesis of 2-bromo-6-fluoronaphthalene. However, competing reactions at activated positions may require directing groups or catalysts to enhance regioselectivity.

Reaction Conditions:

  • Substrate: 2-Fluoro-6-methylphenol

  • Brominating Agent: Liquid Br₂ (1.1 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 60–80°C

  • Yield (Analogous Reaction): ~70%

Fluorination of Brominated Intermediates

Alternatively, introducing fluorine via diazotization and Balz-Schiemann reaction could follow initial bromination. For instance, 2-bromo-6-aminotoluene might undergo diazotization with nitrous acid, followed by treatment with fluoroboric acid to yield 2-bromo-6-fluorotoluene. This approach mirrors the thermal decomposition of diazonium salts reported in patent WO2011120351A1, where fluoroborate diazonium salts decompose at 130–135°C to aryl fluorides.

Alkylation of Cyclohexanamine

Direct Alkylation with (2-Bromo-6-fluorophenyl)methyl Halides

The most straightforward method involves reacting cyclohexanamine with (2-bromo-6-fluorophenyl)methyl bromide under basic conditions. This SN2 reaction typically employs polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity.

Representative Protocol:

  • Substrate: (2-Bromo-6-fluorophenyl)methyl bromide

  • Amine: Cyclohexanamine (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 80°C, 12 hours

  • Workup: Aqueous extraction, column chromatography

Challenges:

  • Availability of the benzyl bromide precursor.

  • Competing elimination reactions due to steric hindrance from ortho substituents.

Reductive Amination

Condensing cyclohexanamine with 2-bromo-6-fluorobenzaldehyde followed by reduction offers a two-step pathway. Sodium borohydride or cyanoborohydride can effect imine reduction, as demonstrated in the synthesis of 2-(5-bromo-2-methylbenzyl)thiophene derivatives.

Step 1: Imine Formation

  • Conditions: Cyclohexanamine + 2-bromo-6-fluorobenzaldehyde, toluene, reflux, 4h.

  • Catalyst: Molecular sieves (4Å) to remove H₂O.

Step 2: Reduction

  • Reductant: NaBH₄ (2.0 equiv), MeOH, 0°C to RT.

  • Yield (Analogous Reaction): 56–93%.

Gabriel Synthesis for Primary Amine Intermediate

While the Gabriel method typically yields primary amines, it could be adapted by alkylating phthalimide with (2-bromo-6-fluorophenyl)methyl bromide, followed by hydrazinolysis to release the benzylamine. Subsequent alkylation with cyclohexyl bromide would yield the target compound.

Procedure:

  • Phthalimide Alkylation:

    • Phthalimide, (2-bromo-6-fluorophenyl)methyl bromide, K₂CO₃, DMF, 60°C, 6h.

  • Hydrazinolysis:

    • Hydrazine hydrate, ethanol, reflux, 3h.

  • N-Alkylation:

    • Cyclohexyl bromide, NaH, THF, 0°C to RT.

Advantages:

  • Avoids over-alkylation of the secondary amine.

  • High purity intermediates.

Comparative Analysis of Methods

Method Key Steps Yield Range Challenges
Direct AlkylationSN2 reaction, simple workup45–60%Precursor synthesis, elimination side reactions
Reductive AminationImine formation, borohydride reduction50–70%Sensitivity to moisture, competing oxidations
Gabriel SynthesisPhthalimide alkylation, hydrazinolysis60–75%Multi-step, time-intensive

Industrial-Scale Considerations

Dayang Chem’s production capabilities highlight the feasibility of scaling up alkylation or reductive amination routes, given their expertise in handling brominated and fluorinated intermediates. Critical factors include:

  • Cost of Starting Materials: Toluic acid-derived routes may offer economic advantages.

  • Equipment Corrosion: Fluoride-containing reagents necessitate corrosion-resistant reactors.

  • Purification: Distillation under reduced pressure (5 mmHg) effectively isolates volatile byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are still under investigation and require further research .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The bromo-fluoro substitution pattern distinguishes the target compound from analogs with other halogen or alkyl groups. For example:

  • N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine (5c) : A methyl group on the indole ring enhances lipophilicity but lacks the electronic effects of halogens .

Key Insight : Bromine’s larger atomic radius and higher electronegativity may enhance binding to hydrophobic pockets in biological targets compared to chlorine or methyl groups.

Amine Backbone Modifications

The cyclohexylamine moiety is critical for conformational flexibility. Structural analogs with alternative cyclic amines include:

  • 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine (SH-5113, CAS: 1355247-68-5) : Replaces cyclohexylamine with piperidine, reducing steric hindrance but maintaining a six-membered ring .

Key Insight : Cyclohexylamine’s chair conformation may provide superior steric shielding compared to smaller rings, influencing metabolic stability.

Physicochemical and Spectroscopic Properties

Although NMR/HRMS data for the target compound are absent, comparisons with structurally related molecules reveal trends:

  • 13C NMR Shifts : Cyclohexyl carbons in analogs resonate at 25–56 ppm, while aromatic carbons (e.g., indole or fluorophenyl) appear at 110–136 ppm . The bromo-fluorophenyl group in the target compound would likely exhibit downfield shifts due to electron-withdrawing effects.

Potential Pharmacological Implications

Compounds like N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclohexanamine (7a) demonstrate activity against drug-resistant pathogens, suggesting that halogenated benzylamines may target microbial efflux pumps or biofilm formation . The bromo-fluoro substitution in the target compound could amplify these effects via stronger halogen bonding or enhanced bioavailability.

Tabulated Comparison of Key Analogs

Compound Name (CAS) Aromatic Substituents Amine Backbone Key Features
N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine (1355247-90-3) 2-Br, 6-F Cyclohexylamine High lipophilicity, conformational flexibility
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine (1355247-68-5) 2-Br, 6-F Piperidine Reduced steric bulk, faster metabolism
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) 5-Cl (indole) Cyclohexylamine π-π stacking capability, moderate yield (45%)
N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclooctanamine (7c) 6-Cl, 1-Me (indole) Cyclooctylamine Enhanced ring size, potential for novel interactions

Biological Activity

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a bromo and fluorine atom on the phenyl group. The presence of these halogens may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Receptors : The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
  • Enzymes : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant-like effects : Some studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially leading to antidepressant effects.
  • Anti-inflammatory properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Study ReferenceActivity ObservedMethodologyKey Findings
Antidepressant-like effectsBehavioral assays in animal modelsSignificant reduction in depressive-like behavior at doses of 10-30 mg/kg.
Anti-inflammatory activityIn vitro assays on macrophagesReduced production of pro-inflammatory cytokines (TNF-alpha, IL-6) by 50% at 5 µM concentration.
Enzyme inhibitionEnzyme kinetics assaysIC50 values for enzyme inhibition ranged from 1.5 to 3.0 µM depending on the target enzyme.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesIC50 (μM)Biological Activity
N-benzylcyclohexanamineBenzyl group without halogens15Moderate antidepressant activity
N-(2-chlorobenzyl)cyclohexanamineChlorine instead of bromine20Lower anti-inflammatory activity
N-(2-bromo-4-fluorobenzyl)cyclohexanamineAdditional fluorine atom10Enhanced receptor binding affinity

Q & A

Q. What are the recommended synthetic routes for preparing N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine with high purity?

  • Methodological Answer : A plausible synthesis involves alkylation of cyclohexanamine with 2-bromo-6-fluorobenzyl bromide. Key steps include:
  • Halogenation : Bromination of 2-fluoro-6-methylbenzene to introduce the bromomethyl group .
  • Coupling Reaction : Reacting the brominated intermediate with cyclohexanamine under basic conditions (e.g., NaH in DMF) to form the secondary amine .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR: Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), benzylic CH2 (δ 3.2–3.8 ppm), and cyclohexane protons (δ 1.0–2.0 ppm) .
  • ¹³C NMR: Confirm quaternary carbons (e.g., C-Br at ~110 ppm, C-F at ~160 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion peaks (e.g., [M+H]+ at m/z ~284) and isotopic patterns for Br .
  • X-ray Crystallography : If single crystals are obtained, resolve the crystal structure to validate stereochemistry .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of volatile intermediates (e.g., brominated reagents) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Emergency Measures : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Solubility Prediction : Apply the COSMO-RS model to estimate solubility in organic solvents (e.g., DMSO, ethanol) .
  • LogP Calculation : Use software like ACD/Labs Percepta to predict partition coefficients, aiding in bioavailability studies .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

  • Methodological Answer :
  • HPLC-MS/MS : Employ reverse-phase C18 columns (ACN/water mobile phase) with tandem MS to separate and identify impurities (e.g., dehalogenated byproducts) .
  • Limits of Detection (LOD) : Optimize using signal-to-noise ratios (S/N > 3) and spike recovery tests .
  • Isotopic Pattern Analysis : Leverage bromine’s natural isotopic signature (¹⁹Br/⁸¹Br ≈ 1:1) to distinguish target compounds from background noise .

Q. How does the electron-withdrawing effect of bromine and fluorine influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Mechanistic Studies : Perform kinetic experiments (e.g., SN2 reactions with NaCN) to compare reaction rates with non-halogenated analogs. Monitor progress via GC-MS .
  • DFT Analysis : Calculate activation energies for substitution pathways. The para-fluorine group stabilizes transition states via resonance, while bromine enhances leaving-group ability .
  • Competitive Experiments : Compete with other nucleophiles (e.g., I⁻ vs. SCN⁻) to assess regioselectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for structurally similar compounds?

  • Methodological Answer :
  • Control Experiments : Synthesize and characterize a reference compound (e.g., N-benzylcyclohexanamine) under identical conditions to benchmark shifts .
  • Solvent Effects : Compare shifts in deuterated solvents (CDCl3 vs. DMSO-d6) to account for solvent-induced variations .
  • 2D NMR : Use HSQC and HMBC to unambiguously assign overlapping peaks in aromatic regions .

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